5-bromo-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide 5-bromo-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 301307-62-0
VCID: VC4307828
InChI: InChI=1S/C15H13BrN4O3S3/c1-2-13-18-19-15(25-13)20-26(22,23)10-5-3-9(4-6-10)17-14(21)11-7-8-12(16)24-11/h3-8H,2H2,1H3,(H,17,21)(H,19,20)
SMILES: CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Br
Molecular Formula: C15H13BrN4O3S3
Molecular Weight: 473.38

5-bromo-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide

CAS No.: 301307-62-0

Cat. No.: VC4307828

Molecular Formula: C15H13BrN4O3S3

Molecular Weight: 473.38

* For research use only. Not for human or veterinary use.

5-bromo-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide - 301307-62-0

Specification

CAS No. 301307-62-0
Molecular Formula C15H13BrN4O3S3
Molecular Weight 473.38
IUPAC Name 5-bromo-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]thiophene-2-carboxamide
Standard InChI InChI=1S/C15H13BrN4O3S3/c1-2-13-18-19-15(25-13)20-26(22,23)10-5-3-9(4-6-10)17-14(21)11-7-8-12(16)24-11/h3-8H,2H2,1H3,(H,17,21)(H,19,20)
Standard InChI Key IHPDGCWWQBYDRD-UHFFFAOYSA-N
SMILES CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Br

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic name reflects its hybrid architecture:

  • 5-Bromo-thiophene-2-carboxamide core: A brominated thiophene ring substituted at the 2-position with a carboxamide group.

  • N-(4-Sulfamoylphenyl) linker: A phenyl group para-substituted with a sulfonamide bridge.

  • 5-Ethyl-1,3,4-thiadiazol-2-yl moiety: A thiadiazole ring featuring an ethyl group at the 5-position, connected via the sulfonamide nitrogen.

This arrangement combines electron-withdrawing (bromine, sulfonamide) and electron-donating (ethyl) groups, creating a polarized electronic environment that may influence solubility and target binding .

Synthetic Pathways and Optimization

Thiadiazole Synthesis

The 5-ethyl-1,3,4-thiadiazol-2-amine precursor can be synthesized via cyclocondensation of thiosemicarbazides with carboxylic acids or esters. For example, ethyl hydrazinecarboxylate reacts with thioacetic acid under reflux to yield the thiadiazole core, with subsequent alkylation introducing the ethyl group .

Sulfonamide Coupling

Coupling the thiadiazole-2-amine with 4-nitrobenzenesulfonyl chloride forms the sulfonamide intermediate. Catalytic hydrogenation reduces the nitro group to an amine, which is then acylated with 5-bromothiophene-2-carbonyl chloride. Microwave-assisted synthesis (60–80°C, 30–60 min) improves yield compared to conventional heating .

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldCitation
Thiadiazole formationEthyl hydrazinecarboxylate, thioacetic acid, reflux, 6h68%
Sulfonylation4-Nitrobenzenesulfonyl chloride, DCM, Et₃N, 0°C→RT85%
Acylation5-Bromothiophene-2-carbonyl chloride, DMF, 50°C, 2h72%

Physicochemical Properties

Experimental and computational data from analogous compounds suggest:

  • LogP: ~2.1–2.5 (moderate lipophilicity, suitable for oral absorption) .

  • Solubility: ≤1.3 mg/mL in aqueous buffers, enhanced by polar aprotic solvents (DMF, DMSO) .

  • Thermal stability: Decomposition temperature >200°C, consistent with aromatic/heterocyclic systems.

Density functional theory (DFT) calculations predict a planar geometry for the thiophene-thiadiazole system, with dipole moments of 4.8–5.2 Debye due to the sulfonamide group’s polarity .

Biological Activity and Mechanisms

Antiviral Activity

Nitro-thiophene derivatives demonstrate submicromolar inhibition of RNA-dependent RNA polymerases in in silico studies. The bromine substituent could stabilize ligand-enzyme interactions via hydrophobic pockets .

Pharmacokinetic Profiling

ADMET Predictions (Based on QSAR models):

  • Absorption: Caco-2 permeability >8 × 10⁻⁶ cm/s (high intestinal absorption).

  • Metabolism: CYP3A4/2D6 substrate; potential for glucuronidation at the sulfonamide nitrogen.

  • Toxicity: Ames test-negative; hERG inhibition risk <10% at 10 μM.

Industrial and Research Applications

  • Pharmaceutical intermediate: Used in derivatization campaigns for kinase inhibitor libraries.

  • Fluorescent probes: Thiophene-based carboxamides serve as fluorophores in cellular imaging .

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